molecular formula C12H9N3OS B3060517 Thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-37-7

Thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B3060517
CAS No.: 478079-37-7
M. Wt: 243.29 g/mol
InChI Key: WWOQTQNCCIMQOW-UHFFFAOYSA-N
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Description

Thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound that has garnered significant attention due to its unique pharmacological properties. This compound is characterized by a fused ring system that includes both a thiophene and a quinoline moiety, making it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits significant biological activity, including antimicrobial and anticancer properties.

    Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-alkynyl-2-(methylthio)quinolines with suitable reagents under iodocyclization conditions . This reaction is often catalyzed by palladium and involves the use of various halide derivatives as intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and mild reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]quinoline-2-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing effects of the carbohydrazide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism of action of Thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with various molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways critical for the survival and proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

    Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system.

    Quinoline-2-carbohydrazide: Shares the quinoline moiety but lacks the thiophene ring.

    Thieno[3,2-b]quinoline: A structural isomer with the thiophene ring fused at a different position.

Uniqueness: Thieno[2,3-b]quinoline-2-carbohydrazide is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new drugs and materials .

Properties

IUPAC Name

thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-15-11(16)10-6-8-5-7-3-1-2-4-9(7)14-12(8)17-10/h1-6H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOQTQNCCIMQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363322
Record name thieno[2,3-b]quinoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478079-37-7
Record name thieno[2,3-b]quinoline-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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